Comprehensive Technical Guide on 8,8-Diethoxy-2,6-dimethyloctan-2-ol: Synthesis, Physicochemical Properties, and Formulation Applications
Comprehensive Technical Guide on 8,8-Diethoxy-2,6-dimethyloctan-2-ol: Synthesis, Physicochemical Properties, and Formulation Applications
Executive Summary
In the fields of fine chemicals, fragrance formulation, and pharmaceutical excipient design, the stabilization of reactive functional groups is a critical objective. 8,8-diethoxy-2,6-dimethyloctan-2-ol (commonly known as Hydroxycitronellal diethyl acetal; CAS: 7779-94-4) serves as a premier example of functional group masking[1]. By converting the reactive aldehyde group of hydroxycitronellal into a diethyl acetal, chemists effectively neutralize its electrophilicity, rendering the molecule stable in alkaline environments where the parent aldehyde would rapidly degrade or polymerize.
This whitepaper provides an in-depth analysis of the structural chemistry, physicochemical properties, and synthesis protocols for 8,8-diethoxy-2,6-dimethyloctan-2-ol, offering actionable insights for researchers and drug development professionals utilizing acetalization for molecular protection and formulation stability.
Structural Chemistry and Functional Significance
The molecular architecture of 8,8-diethoxy-2,6-dimethyloctan-2-ol ( C14H30O3 ) features three distinct domains of chemical interest:
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The Tertiary Alcohol (C2): A highly sterically hindered hydroxyl group that provides hydrogen-bonding capabilities, contributing to the molecule's adherence to biological and synthetic substrates[2].
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The Aliphatic Backbone: A saturated, branched octane chain that confers significant lipophilicity, making the compound soluble in oils and organic solvents but insoluble in water[3].
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The Diethyl Acetal Terminus (C8): The defining feature of the molecule. Acetals are geminal diether derivatives of aldehydes. In this compound, the acetal acts as a robust protecting group, preventing unwanted nucleophilic attacks at the C8 position.
Chemical pathway for the acid-catalyzed acetalization of hydroxycitronellal.
Physicochemical Profile
Understanding the physical properties of 8,8-diethoxy-2,6-dimethyloctan-2-ol is essential for predicting its behavior in complex mixtures, such as lipid-based drug delivery systems or volatile fragrance matrices. The high boiling point and LogP value indicate that this compound functions as a low-volatility, lipophilic agent[1][3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Relevance in Formulation |
| Molecular Weight | 246.39 g/mol [4] | Standard size for small-molecule excipients; easily penetrates lipid bilayers. |
| Appearance | Colorless, slightly oily liquid[3] | Aesthetically neutral; will not discolor final pharmaceutical or cosmetic products. |
| Boiling Point | 313.2 °C @ 760 mmHg[1] | High boiling point ensures minimal evaporative loss during high-heat processing. |
| Density | 0.902 - 0.910 g/cm³[3] | Lighter than water; dictates phase separation dynamics in emulsion formulation. |
| Refractive Index | 1.435 - 1.443[3] | Useful for rapid QA/QC purity validation via refractometry. |
| Flash Point | ~110.0 °C (230 °F)[5] | High flash point classifies it as a non-flammable liquid under standard transport. |
| LogP (Octanol/Water) | 2.84 - 3.20[1][5] | Highly lipophilic; requires co-solvents (e.g., ethanol, oils) for aqueous integration. |
Synthesis Methodology and Experimental Protocol
The synthesis of 8,8-diethoxy-2,6-dimethyloctan-2-ol relies on the classic acid-catalyzed acetalization of an aldehyde. Because acetal formation is a reversible equilibrium process, the reaction must be driven forward by Le Chatelier's principle—typically by using an excess of ethanol and actively removing the water byproduct[4].
Step-by-Step Experimental Workflow
1. Reagent Preparation & Mixing: Charge a dry, round-bottom flask with 1.0 equivalent of pure hydroxycitronellal and 4.0 to 5.0 equivalents of anhydrous ethanol. The excess ethanol serves as both the reactant and the solvent.
2. Acid Catalysis: Introduce an anhydrous acid catalyst. Historically, dry HCl gas is sparged into the mixture[4]. Causality note: Aqueous acids (like standard HCl solutions) cannot be used, as the introduction of water will shift the equilibrium back toward the aldehyde. Alternatively, modern green-chemistry protocols utilize solid heterogeneous catalysts (e.g., Sn-Al-MCM-41 molecular sieves or activated kaolin) to facilitate easy removal.
3. Reflux and Water Scavenging: Heat the mixture to reflux. To drive the reaction to completion, integrate a Dean-Stark apparatus or Soxhlet extractor containing molecular sieves (3Å) to continuously sequester the water generated during the conversion of the hemiacetal to the full acetal.
4. Reaction Quenching and Neutralization (Critical Step): Once TLC or GC-MS indicates complete consumption of the aldehyde, cool the reaction. You must neutralize the acid catalyst immediately by adding anhydrous sodium carbonate ( Na2CO3 ). Causality note: Acetals are highly sensitive to acid hydrolysis. If the mixture is distilled while still acidic, the heat will cause the acetal to rapidly revert to hydroxycitronellal. This neutralization step is a self-validating mechanism to ensure product survival during purification.
5. Isolation and Vacuum Distillation: Filter the neutralized mixture to remove the solid salts (or solid catalyst). Evaporate the excess ethanol under reduced pressure. Finally, purify the crude product via fractional vacuum distillation (collecting the fraction at ~135 °C at 3.0 mmHg)[3].
Step-by-step experimental workflow for synthesizing and isolating the diethyl acetal.
Stability Kinetics and Formulation Logic
For application scientists, the primary reason to utilize 8,8-diethoxy-2,6-dimethyloctan-2-ol over its parent compound is its differential stability profile.
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Alkaline Stability: Aldehydes undergo aldol condensation and oxidation in high-pH environments (e.g., soap matrices, basic pharmaceutical suspensions). The diethyl acetal masks the electrophilic carbonyl carbon, making it completely inert to bases and nucleophiles[6].
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Acidic Lability: Conversely, the acetal acts as a "prodrug" or release mechanism in acidic media. In aqueous acidic environments (pH < 5), the acetal will hydrolyze back into hydroxycitronellal and ethanol[5]. This property is highly valuable in targeted drug delivery or controlled-release fragrance applications, where the active aldehyde is released only upon encountering the acidic mantle of the skin or the acidic environment of the stomach.
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Organoleptic Masking: In oral pharmaceutical formulations, this compound is utilized as a flavoring agent. It possesses a delicate, green-floral, melon-like taste that effectively masks the bitter profiles of active pharmaceutical ingredients (APIs) without introducing reactive functional groups that could degrade the API[3][5].
References
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PubChem (NIH). Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911 - PubChem. Retrieved from:[Link]
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The Good Scents Company. hydroxycitronellal dimethyl acetal, 141-92-4. Retrieved from:[Link]
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The Good Scents Company. hydroxycitronellal diethyl acetal, 7779-94-4. Retrieved from:[Link]
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ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from:[Link]
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FooDB. Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069). Retrieved from:[Link]
Sources
- 1. HYDROXY CITRONELLAL DIETHYL ACETAL | 7779-94-4 [chemicalbook.com]
- 2. Showing Compound 8,8-Diethoxy-2,6-dimethyl-2-octanol (FDB013069) - FooDB [foodb.ca]
- 3. Hydroxycitronellal diethyl acetal | C14H30O3 | CID 5463911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. hydroxycitronellal diethyl acetal, 7779-94-4 [thegoodscentscompany.com]
- 6. hydroxycitronellal dimethyl acetal, 141-92-4 [thegoodscentscompany.com]
